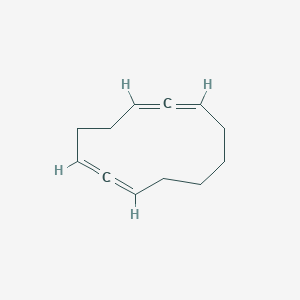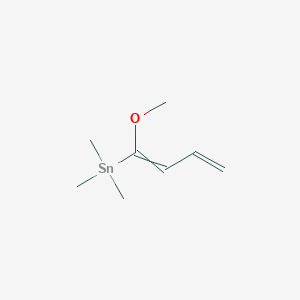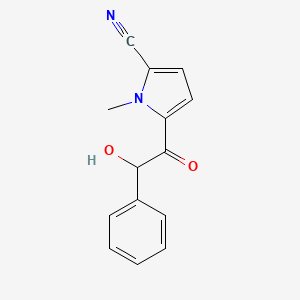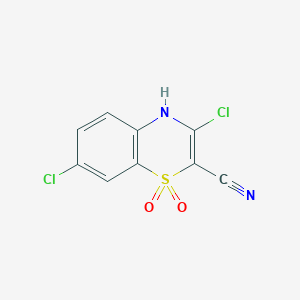
Cyclododeca-1,2,6,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododeca-1,2,6,7-tetraene is a cyclic hydrocarbon with a twelve-membered ring structure containing four double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododeca-1,2,6,7-tetraene typically involves the cyclization of linear precursors under specific conditions. One common method is the cyclization of dodecatetraene using a transition metal catalyst. The reaction conditions often include high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar cyclization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclododeca-1,2,6,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclododecane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclododecane.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclododeca-1,2,6,7-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and conformational analysis.
Biology: Its derivatives are investigated for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism by which Cyclododeca-1,2,6,7-tetraene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds in the ring structure are reactive sites that participate in various transformations. The molecular targets and pathways involved are typically related to the nature of the substituents introduced during these reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclododeca-1,4,7,10-tetraene: Another tetraene with different double bond positions.
Cyclododeca-1,3,5,7-tetraene: A compound with a different arrangement of double bonds.
Cyclododeca-1,2,4,5,7,8,10,11-octaene: A more highly unsaturated derivative.
Uniqueness: Cyclododeca-1,2,6,7-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct conformational and reactivity properties. This makes it a valuable compound for studying ring strain and developing new materials.
Eigenschaften
CAS-Nummer |
918312-22-8 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
InChI |
InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5-6,10H,2,4,7,9,11-12H2 |
InChI-Schlüssel |
CIXLHCSZDDWSDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=C=CCCC=C=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)


![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
